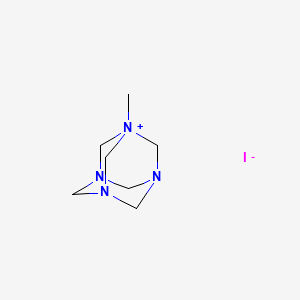

Hexamethylenetetramine, methiodide

Description

Historical Context and Evolution of Research on Hexamethylenetetramine and its Derivatives

The journey of Hexamethylenetetramine, also known as methenamine (B1676377) or hexamine, began with its discovery by the Russian chemist Aleksandr Butlerov in 1859. atamanchemicals.comwikipedia.org Its industrial synthesis, achieved through the reaction of formaldehyde (B43269) and ammonia (B1221849), proved to be an efficient process that is still in use today. atamanchemicals.comnih.gov Initially, Hexamethylenetetramine found its application in the medical field as a urinary antiseptic in 1899. atamanchemicals.com Its therapeutic effect is based on its ability to hydrolyze in acidic conditions to release formaldehyde, which has bactericidal properties. atamanchemicals.com

Over the decades, the focus of research shifted towards its industrial applications. A dominant use of Hexamethylenetetramine emerged in the production of phenolic resins and their molding compounds, where it acts as a hardening agent. atamanchemicals.comwikipedia.org Its versatility was further recognized in organic synthesis, where it became a key reagent in named reactions such as the Duff reaction for the formylation of arenes, the Sommelet reaction for converting benzyl (B1604629) halides to aldehydes, and the Delépine reaction for synthesizing primary amines from alkyl halides. atamanchemicals.comwikipedia.orgresearchgate.net

The inherent reactivity of its nitrogen atoms also led to its use as a precursor for manufacturing high explosives, including RDX and C-4. atamanchemicals.com More contemporary research has explored its potential in materials science, for instance, as a molecular building block for self-assembled molecular crystals and in the synthesis of ionic liquids. atamanchemicals.comnih.gov The formation of quaternary ammonium (B1175870) salts, such as Hexamethylenetetramine, methiodide, is a crucial step in many of these synthetic transformations, marking a significant evolution from its initial applications. researchgate.net

Significance of Hexamethylenetetramine Methiodide in Chemical Synthesis and Advanced Materials Science

This compound, a quaternary ammonium salt, holds considerable significance primarily as a versatile intermediate in organic synthesis. Its most notable role is in the Delépine reaction, where it serves as a stable, isolable precursor for the synthesis of primary amines. researchgate.netnih.gov The reaction involves the N-alkylation of Hexamethylenetetramine with an alkyl halide, followed by hydrolysis of the resulting quaternary salt to yield the primary amine.

The reactivity of Hexamethylenetetramine derivatives extends to the realm of advanced materials. Quaternary ammonium salts derived from Hexamethylenetetramine are utilized as disinfectants and are instrumental in creating specialty polymers, flame retardants, and high-performance resins. mdpi.com Recent research has focused on developing Hexamethylenetetramine-based ionic liquids, which are essentially quaternary salts with specific anions, for use as latent curing agents for epoxy resins. nih.govmdpi.com While specific applications for the methiodide salt in advanced materials are not as extensively documented, its fundamental nature as a quaternary ammonium salt places it as a model compound and a potential building block for designing new functional materials.

Structural Framework of Hexamethylenetetramine as a Foundation for Derivatives

The unique and highly symmetrical structure of Hexamethylenetetramine is the key to its chemical behavior and the foundation for its diverse derivatives.

Hexamethylenetetramine possesses a rigid, cage-like structure that is analogous to that of adamantane (B196018). atamanchemicals.comwikipedia.orgnih.gov This structure exhibits a high degree of symmetry, belonging to the Td point group. chemicalbook.com The molecule is a polycyclic cage where the carbon atoms at positions 1, 3, 5, and 7 of the adamantane structure are replaced by nitrogen atoms. nih.gov The four nitrogen atoms occupy the vertices of a tetrahedron and are interconnected by six methylene (B1212753) bridges. atamanchemicals.com Although it has a cage-like shape, the interior of the molecule does not have a void space available for binding other atoms or molecules. atamanchemicals.com

Structural Details of Hexamethylenetetramine

| Property | Description | Source |

| Molecular Formula | C₆H₁₂N₄ | wikipedia.org |

| Structure | Adamantane-like cage | atamanchemicals.comwikipedia.org |

| Symmetry Point Group | Td | chemicalbook.com |

| Key Feature | Four nitrogen atoms at the vertices of a tetrahedron, linked by methylene groups. | atamanchemicals.com |

The chemical reactivity of Hexamethylenetetramine is dominated by the presence of four tertiary amine groups. Each of the four nitrogen atoms possesses a lone pair of electrons, making the molecule a polybasic amine. chemicalbook.com This allows Hexamethylenetetramine to act as a base, readily undergoing protonation and, crucially, N-alkylation with alkyl halides to form quaternary ammonium salts. atamanchemicals.comresearchgate.net The formation of this compound, through the reaction with methyl iodide is a classic example of this N-alkylation process. The nitrogen atoms can also act as ligands, forming coordination compounds with various inorganic salts. chemicalbook.com

Overview of Research Trajectories for Hexamethylenetetramine Methiodide

Research involving this compound, and related quaternary salts is primarily centered on their role as synthetic intermediates. The Delépine reaction remains a significant area of application, providing a reliable method for the preparation of primary amines, which are themselves important building blocks in pharmaceuticals and other fine chemicals. researchgate.netnih.gov

A prominent and modern research trajectory for Hexamethylenetetramine's quaternary derivatives is the development of novel ionic liquids. nih.gov These compounds are being investigated for their potential as latent curing agents in polymer chemistry, particularly for epoxy resins. nih.govmdpi.com The thermal decomposition of these salts can initiate polymerization, offering a controlled curing process. While much of this research has been conducted with other anions, the underlying principles are directly applicable to this compound, suggesting a potential avenue for its future application.

Furthermore, the broader class of Hexamethylenetetramine derivatives is being explored for the creation of new materials with tailored properties, including high-performance polymers and flame retardants. mdpi.com As a fundamental quaternary salt, this compound, serves as a starting point and a model for the synthesis and investigation of these more complex functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane;iodide | nih.gov |

| Molecular Formula | C₇H₁₅IN₄ | nih.gov |

| Molecular Weight | 282.13 g/mol | nih.gov |

| CAS Number | 50982-79-1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h2-7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDTZZCWMQVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CN3CN(C1)CN(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860995 | |

| Record name | 1-Methyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-79-1 | |

| Record name | 1-Methyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for Hexamethylenetetramine, Methiodide

Industrial and Laboratory Synthesis Routes to Hexamethylenetetramine

Hexamethylenetetramine, also known as methenamine (B1676377) or urotropine, is a heterocyclic organic compound with a distinctive cage-like structure. wikipedia.org Its synthesis is well-established and primarily relies on the reaction between formaldehyde (B43269) and ammonia (B1221849).

Condensation Reactions of Formaldehyde and Ammonia

6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O

The resulting solution is then evaporated, often under reduced pressure, to crystallize the hexamethylenetetramine. jetir.orggoogle.com To counteract hydrolysis of the product back to reactants during evaporation, small amounts of ammonia may be added. google.com

Alternative approaches have been developed to simplify the process and improve product purity. One such method involves the reaction of paraformaldehyde with ammonia while suspended in a light hydrocarbon solvent. google.com This process avoids the need for extensive water removal. Another innovative approach utilizes a Pt/TiO₂ nanophotocatalyst to couple the dehydrogenation of methanol (B129727) to formaldehyde with the condensation reaction with ammonia in a one-pot synthesis under mild conditions. acs.orgnih.gov

Mechanistic Considerations in Hexamethylenetetramine Formation

The mechanism for the formation of hexamethylenetetramine is complex and has been a subject of study. It is generally understood to proceed through the formation of several intermediates. The reaction is first-order with respect to ammonia and second-order with respect to formaldehyde. researchgate.net

The initial step is believed to be the formation of aminomethanol (B12090428) from the reaction of ammonia and formaldehyde. Further reactions with formaldehyde can lead to the formation of bis(hydroxymethyl)amine and tris(hydroxymethyl)amine. researchgate.net While these have been proposed as intermediates, their detection has proven difficult. researchgate.net

More recent studies, combining experimental techniques and DFT calculations, have suggested that under certain conditions, such as in the solid state at low temperatures, the mechanism may differ from that in the liquid phase. rsc.org These studies have identified 1,3,5-triazinane (B94176) as a potential new intermediate. rsc.org The formation of hexamethylenetetramine is understood to occur in slightly basic conditions. core.ac.uk

N-Alkylation Pathways to Hexamethylenetetramine, Methiodide

The formation of this compound involves the N-alkylation of the parent hexamethylenetetramine molecule. This process introduces a methyl group onto one of the nitrogen atoms, resulting in a quaternary ammonium (B1175870) salt.

Direct Methylation with Methyl Iodide

The most direct method for the synthesis of this compound is the reaction of hexamethylenetetramine with methyl iodide. rsc.orglibretexts.org This is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (Sɴ2) reaction where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt. nih.gov

In this reaction, one of the nitrogen atoms of the hexamethylenetetramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group, becoming the counter-ion to the newly formed quaternary ammonium cation. The reaction is typically carried out in a suitable solvent, such as chloroform (B151607). researchgate.net

Solvolytic and Environmental Influences on Alkylation Efficiency

The efficiency of the N-alkylation reaction can be influenced by various factors, including the choice of solvent. The Menshutkin reaction is known to be sensitive to the polarity of the solvent. nih.gov While specific data on the solvolytic effects on the direct methylation of hexamethylenetetramine is not extensively detailed in the provided search results, general principles of Sɴ2 reactions suggest that polar aprotic solvents can enhance the rate of reaction.

Synthesis of Related Quaternary Ammonium Salts of Hexamethylenetetramine

Hexamethylenetetramine can react with a variety of alkyl halides to form a range of quaternary ammonium salts. researchgate.netmdpi.com This versatility makes it a useful platform for synthesizing diverse chemical structures with potential applications in various fields.

The reaction of hexamethylenetetramine with different organochlorine compounds can produce not only quaternary ammonium salts but also acyl derivatives and halogenated alcohols. mdpi.com For example, it has been reacted with bromohexane to synthesize a hexamethylenetetramine quaternary ammonium salt evaluated as a corrosion inhibitor. researchgate.net

The Delépine reaction is a classic example that utilizes the formation of a hexamethylenetetramine quaternary salt as an intermediate for the synthesis of primary amines from alkyl halides. organic-chemistry.orgorganic-chemistry.org The initial step is the Sɴ2 reaction of the alkyl halide with hexamethylenetetramine to form the quaternary salt. organic-chemistry.org This salt is then hydrolyzed, typically with acid, to yield the primary amine. organic-chemistry.org

Mono- and Di-substituted Derivatives

For instance, the reaction between hexamethylenetetramine and p-methoxyphenylacetyl chloride has been shown to yield both mono- and di-substituted products. mdpi.com By adjusting the molar ratio of the reactants, the desired product can be selectively obtained. This principle can be directly applied to the synthesis of this compound.

To obtain the mono-substituted derivative (this compound), a 1:1 molar ratio of hexamethylenetetramine to methyl iodide would be employed. The reaction would proceed via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the hexamethylenetetramine cage attacks the methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt.

For the synthesis of a di-substituted derivative, a 1:2 molar ratio of hexamethylenetetramine to the alkylating agent is utilized. mdpi.com In the case of the methiodide, this would involve reacting one mole of hexamethylenetetramine with two moles of methyl iodide. The reaction would be carried out for a longer duration or at a higher temperature to facilitate the second N-alkylation.

A study on the synthesis of hexamethylenetetramine p-methoxyphenylacetatochloride provides a practical example of this controlled substitution. The mono-substituted product was obtained by reacting the starting materials in a 1:1 molar ratio, while the di-substituted product was formed when a 1:2 molar ratio was used. mdpi.com

Table 1: Synthesis of Mono- and Di-substituted Hexamethylenetetramine Derivatives

| Product | Reactant Ratio (Hexamethylenetetramine:Alkylating Agent) | Solvent | Reaction Conditions |

|---|---|---|---|

| Mono-substituted | 1:1 | Chloroform | Heating for 1 hour |

This table is based on the methodology for the synthesis of p-methoxyphenylacetatochloride derivatives of hexamethylenetetramine and is presented as a model for the synthesis of methiodide derivatives. mdpi.com

Stereochemical Aspects of Derivatization

The stereochemistry of the derivatization of hexamethylenetetramine is primarily influenced by its highly symmetrical, cage-like structure. wikipedia.orgatamanchemicals.com In its native state, all four nitrogen atoms are chemically and sterically equivalent. researchgate.net This equivalence means that the initial N-alkylation, for instance with methyl iodide to form the mono-methiodide salt, can occur at any of the four nitrogen atoms without preference.

Upon the formation of the mono-substituted derivative, the symmetry of the hexamethylenetetramine cage is broken. The nitrogen atom bearing the methyl group becomes a quaternary ammonium center, while the remaining three nitrogen atoms are now chemically distinct from the substituted nitrogen and from each other. This has significant implications for subsequent derivatization reactions.

For the synthesis of a di-substituted derivative, the second alkylating agent will react with one of the three remaining tertiary nitrogen atoms. The position of this second substitution will be influenced by steric and electronic factors introduced by the first substituent. While the adamantane-like framework of hexamethylenetetramine is rigid, the orientation of the first substituent may influence the accessibility of the remaining nitrogen atoms to the incoming electrophile.

It is important to note that the nitrogen atoms in hexamethylenetetramine are not chiral centers, and the product of mono-N-methylation is also achiral. However, the introduction of chiral substituents could lead to the formation of diastereomers.

Controlled Synthesis for Specific N-Alkylated Hexamethylenetetramine Derivatives

The controlled synthesis of specific N-alkylated hexamethylenetetramine derivatives, such as the mono- or di-methiodide, hinges on the precise management of reaction parameters. The stoichiometry of the reactants is the most critical factor in determining the degree of substitution. mdpi.com

As demonstrated in the synthesis of p-methoxyphenylacetatochloride derivatives, a 1:1 molar ratio of hexamethylenetetramine to the alkylating agent favors the formation of the mono-adduct. mdpi.com To synthesize hexamethylenetetramine, mono-methiodide, one would slowly add one equivalent of methyl iodide to a solution of hexamethylenetetramine in a suitable solvent, such as chloroform or ethanol, likely at a controlled temperature to prevent multiple alkylations.

To achieve a higher degree of substitution, such as in the di-methiodide derivative, an excess of the alkylating agent is necessary. mdpi.com In this case, at least two equivalents of methyl iodide would be reacted with one equivalent of hexamethylenetetramine. The reaction time would likely need to be extended, and potentially the temperature increased, to overcome the reduced nucleophilicity of the remaining nitrogen atoms after the first quaternization, which introduces a positive charge to the molecule.

The choice of solvent can also play a role in controlling the reaction. A solvent that can effectively solvate the resulting quaternary ammonium salt can help to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to identify the formation of the desired product and to determine the optimal reaction time. researchgate.net

Table 2: Summary of Controlled Synthesis Parameters

| Desired Product | Key Control Parameter | Typical Conditions |

|---|---|---|

| Mono-methiodide | Molar Ratio (1:1 Hexamethylenetetramine:Methyl Iodide) | Controlled temperature, shorter reaction time |

By carefully manipulating these factors, it is possible to selectively synthesize specific N-alkylated hexamethylenetetramine derivatives with a good degree of control over the final product distribution.

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography of Hexamethylenetetramine, Methiodide and Analogues

X-ray crystallography has been instrumental in revealing the detailed three-dimensional structure of this compound. These studies provide precise information on bond lengths, bond angles, and the spatial arrangement of the ions in the crystal lattice.

The crystal structure of 1-methyl-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]-decan-1-ium iodide has been determined to be monoclinic, belonging to the space group P2(1). researchgate.net The unit cell parameters are a = 6.630(2) Å, b = 7.254(2) Å, c = 10.878(2) Å, with a β angle of 105.04(7)°. researchgate.net The cell volume is 505.3(2) ų, and with two formula units per unit cell (Z=2), the calculated density is 1.854 Mg/m³. researchgate.net

| Crystallographic Parameter | Value |

| Compound Name | 1-Methyl-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]-decan-1-ium iodide |

| Molecular Formula | C₇H₁₅IN₄ |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a | 6.630(2) Å |

| b | 7.254(2) Å |

| c | 10.878(2) Å |

| β | 105.04(7)° |

| Volume | 505.3(2) ų |

| Z | 2 |

| Calculated Density | 1.854 Mg/m³ |

Table 1: Crystallographic Data for this compound. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds)

The arrangement of ions in the crystal lattice of this compound is governed by a network of intermolecular forces. While a detailed analysis of the specific interactions in the methiodide salt is not extensively documented in the provided search results, insights can be drawn from analogous structures. For instance, in the related compound 1-(5-bromopentyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³'⁷]decane bromide, the crystal packing is primarily directed by C—H···Br hydrogen bonds. researchgate.net It is highly probable that similar C—H···I interactions play a crucial role in the crystal structure of this compound, influencing the orientation and packing of the cations and iodide anions.

Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophile, is another significant factor in the crystal engineering of related structures. Studies on co-crystals of triphenylmethylphosphonium triiodide with organoiodine molecules have demonstrated the importance of I···I halogen bonding in forming diverse structural motifs, from isolated units to extended frameworks. wikipedia.org While not directly observed in the primary compound of interest based on the available data, the potential for such interactions involving the iodide anion should be considered in a complete analysis of its crystal packing.

Conformational Analysis of the Cage Structure upon Quaternization

The quaternization of one of the nitrogen atoms in the hexamethylenetetramine cage introduces notable conformational changes. The adamantane-like cage of the parent hexamethylenetetramine molecule possesses a high degree of symmetry. nih.gov Upon N-methylation, this symmetry is broken, leading to distortions in the cage structure.

In a study of a related N-methylated 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) derivative, which also features a cage-like structure, N-methylation was found to cause a slight elongation of the corresponding C—N bonds. ustc.edu.cn This suggests that in this compound, the C-N bonds associated with the quaternized nitrogen are likely to be longer than the other C-N bonds within the cage. This elongation is a direct consequence of the altered electronic environment and steric strain introduced by the methyl group.

Furthermore, a study on N-methylated glycine-iodide clusters revealed that methylation can lead to a simplification of the conformational landscape, resulting in fewer stable conformers. nih.govontosight.ai This counterintuitive observation suggests that the introduction of the methyl group can restrict the conformational freedom of the molecule, favoring a more defined structure in the solid state.

Influence of Anion on Crystal Structure

In a series of hexamethylenetetramine-based ionic liquid crystals with various anions (Br⁻, BF₄⁻, PF₆⁻, H₂PO₄⁻, CF₃COO⁻, TsO⁻, and CSA-SO₃⁻), the d-spacing of the lamellar structure in the smectic A phase was observed to increase with the size of the anion. nih.gov This indicates that the anion size directly influences the packing efficiency and the resulting interlayer distances in the crystal lattice. The iodide anion, being relatively large, would be expected to have a significant impact on the crystal packing of this compound.

The quaternization of the nitrogen atom in the hexamethylenetetramine cage makes the compound a quaternary ammonium (B1175870) salt, and the properties of such salts are known to be influenced by the counterion. The iodide anion can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which will dictate the final three-dimensional architecture of the crystal.

Neutron Diffraction Studies

As of the current literature search, no specific neutron diffraction studies have been reported for this compound. Neutron diffraction would be a valuable technique for precisely locating the positions of the hydrogen atoms in the structure, providing a more detailed picture of the C-H···I hydrogen bonding and the conformation of the methyl group. Small-angle neutron scattering has been employed to study the nanoscale segregation in ionic liquids, including those with N-alkyl substituents, but this has not been specifically applied to the crystalline structure of this compound.

Electron Diffraction and Microscopy for Nanoscale Structural Characterization

There are no specific electron diffraction or electron microscopy studies focused on the nanoscale structural characterization of this compound found in the provided search results. While these techniques are powerful for investigating the morphology and crystal structure of nanomaterials, their application to this particular compound has not been documented.

Spectroscopic Investigations for Understanding Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. For hexamethylenetetramine methiodide, NMR studies are crucial for confirming the quaternization of the nitrogen atom and understanding the symmetry and dynamics of the cage structure.

¹H NMR and ¹³C NMR Spectral Interpretation for Quaternary Nitrogen

The formation of a quaternary ammonium (B1175870) salt significantly influences the chemical shifts of nearby protons and carbons due to the inductive effect of the positive charge. While detailed spectral data for N-methyl-hexamethylenetetraminium iodide is not extensively documented in readily available literature, the expected spectral features can be inferred from the known spectra of hexamethylenetetramine and related quaternary ammonium compounds.

In the ¹H NMR spectrum, the protons of the hexamethylenetetramine cage, which are equivalent in the parent molecule and typically show a singlet, would be expected to split into multiple signals upon methylation. The protons on the methylene (B1212753) groups adjacent to the quaternized nitrogen will be the most deshielded and thus shifted downfield compared to the protons on the other methylene groups. A distinct singlet corresponding to the methyl protons attached to the nitrogen would also be a key feature, likely appearing in the range of 3-4 ppm, characteristic of N-methyl groups in quaternary ammonium salts.

The ¹³C NMR spectrum would similarly reflect the change in symmetry. The carbons of the methylene groups adjacent to the positively charged nitrogen will experience a downfield shift. The carbon of the N-methyl group will also give a characteristic signal. The presence of these distinct signals for the cage carbons would confirm the successful formation of the quaternary salt and the breaking of the parent molecule's symmetry.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Hexamethylenetetramine Methiodide

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.0 - 4.0 | 45 - 55 |

| N⁺-CH₂-N | Downfield shift from parent | Downfield shift from parent |

| N-CH₂-N | Similar to parent compound | Similar to parent compound |

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

To unambiguously assign the proton and carbon signals and to gain deeper insights into the three-dimensional structure, advanced NMR techniques are indispensable.

2D NMR techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between different protons in the cage, helping to trace the connectivity. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). nih.gov These correlations would provide definitive assignments for all the carbon and proton signals in the complex cage structure of hexamethylenetetramine methiodide.

Solid-State NMR (ssNMR) could provide valuable information about the structure and dynamics of N-methyl-hexamethylenetetraminium iodide in the solid state. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can overcome the line broadening observed in solids, providing high-resolution spectra. rsc.org ssNMR would be particularly useful for studying the packing of the ions in the crystal lattice and for characterizing any polymorphic forms. Furthermore, solid-state NMR can be a powerful tool for studying amorphous formulations of related complex molecules. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.

Characteristic Vibrational Modes of the Hexamethylenetetramine Skeleton

The hexamethylenetetramine molecule has a highly symmetric cage-like structure, leading to characteristic vibrational modes. These modes are primarily associated with the stretching and bending of the C-N and CH₂ groups. The infrared spectrum of hexamethylenetetramine is well-characterized and serves as a basis for understanding the spectrum of its derivatives. researchgate.netchemicalbook.com

Upon formation of the methiodide salt, the symmetry of the cage is reduced. This leads to changes in the vibrational spectra. Bands that are IR-inactive in the parent molecule may become active, and degeneracies of vibrational modes may be lifted, resulting in the splitting of bands. The fundamental vibrations of the hexamethylenetetramine skeleton, however, are expected to be largely preserved, although their frequencies may be shifted due to the electronic and mass effects of the attached methyl group and the formation of the quaternary center.

Analysis of C-N Stretching Bands in Coordination Complexes

The C-N stretching vibrations in hexamethylenetetramine and its derivatives are of particular interest as they are sensitive to the coordination environment of the nitrogen atoms. In coordination complexes where hexamethylenetetramine acts as a ligand, the C-N stretching bands are often observed to shift. researchgate.net This shift is indicative of the strength of the metal-nitrogen bond.

In the case of hexamethylenetetramine methiodide, the formation of the N-methyl bond can be considered a form of "coordination" of a nitrogen atom to a methyl group. This results in a perturbation of the C-N bonds connected to the quaternized nitrogen. The C-N stretching bands associated with the N⁺-C bonds are expected to shift in frequency compared to the C-N bonds of the uncoordinated nitrogen atoms within the same molecule. This provides a clear spectroscopic marker for the formation of the quaternary ammonium salt. The analysis of these bands can offer insights into the electronic redistribution within the cage upon methylation.

Spectroscopic Signatures of Protonation and Aggregation in Solution

Studies on hexamethylenetetramine in aqueous solutions using Raman spectroscopy have provided detailed insights into the processes of protonation and aggregation. chemicalbook.comresearchgate.net While protonation involves the addition of a proton to a nitrogen atom, it serves as a good model for understanding the effects of quaternization by a methyl group.

Raman studies have shown that in aqueous solutions, hexamethylenetetramine can form self-aggregates and hetero-aggregates with water molecules. researchgate.net These aggregation processes lead to distinct changes in the vibrational spectra. researchgate.net It has been demonstrated that the formation of protonated species can be distinguished from aggregation by comparing experimental and theoretically predicted vibrational spectra. chemicalbook.com Specifically, the protonation of a nitrogen atom is expected to cause significant shifts in the fingerprint region of the Raman spectrum. researchgate.net

By analogy, the formation of hexamethylenetetramine methiodide would also exhibit unique spectroscopic signatures. The permanent positive charge on one of the nitrogen atoms would influence its interaction with solvent molecules and its tendency to aggregate. The vibrational spectra of hexamethylenetetramine methiodide in solution would therefore reflect not only the intramolecular changes due to methylation but also the specific intermolecular interactions and aggregation behavior of the charged species.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information reveals the molecular weight of the compound and provides clues about its structure through the analysis of fragmentation patterns.

For Hexamethylenetetramine, methiodide, the formation of a quaternary ammonium salt by the reaction of hexamethylenetetramine with methyl iodide introduces a permanent positive charge on one of the nitrogen atoms. This significantly influences its mass spectrum. The molecular weight of this compound is 282.13 g/mol nih.gov. In a mass spectrum, the molecular ion peak corresponding to the cation (C_7H_{15}N_4^+) would be expected at m/z 155.13.

The fragmentation of quaternary hexamethylenetetramine cations is a subject of research, with the positive charge directing the cleavage pathways mdpi.com. The fragmentation of the parent molecule, hexamethylenetetramine, often involves the loss of methyleneimine (CH₂=NH) or other small nitrogen-containing fragments. In a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the protonated molecule of hexamethylenetetramine showed a transition from a precursor ion at m/z 141.0 to a product ion at m/z 112.1, indicating a characteristic loss nih.gov. For this compound, the fragmentation is expected to be influenced by the quaternary nitrogen center, potentially leading to the loss of neutral molecules and the formation of stable iminium ions. The study of fragmentation patterns of quaternary ammonium salts, in general, shows that pathways like Hofmann elimination can be significant, although other cleavages are also observed mdpi.com.

Table 1: Mass Spectrometric Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₅IN₄ |

| Molecular Weight | 282.13 g/mol |

| Cation Formula | [C₇H₁₅N₄]⁺ |

| Cation Molecular Weight | 155.13 g/mol |

| Expected Molecular Ion (m/z) | 155.13 |

Theoretical and Computational Chemistry Studies

Reaction Mechanism Calculations

Computational calculations have been instrumental in elucidating the complex reaction mechanisms involving hexamethylenetetramine and its derivatives. While specific studies focusing exclusively on the methiodide salt are limited, the broader body of research on the formation and reactivity of the hexamethylenetetramine core provides a solid foundation for understanding its behavior.

The formation of Hexamethylenetetramine, methiodide is a result of the N-alkylation of hexamethylenetetramine with methyl iodide. This reaction proceeds through a transition state where the nitrogen atom of the hexamethylenetetramine cage attacks the electrophilic carbon of methyl iodide. Computational studies on analogous SN2 reactions have characterized this transition state as a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

While detailed transition state analysis for the specific fragmentation of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies of the Delépine reaction. In this reaction, an alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield a primary amine. The fragmentation step involves the breakdown of the hexamethylenetetramine cage. Theoretical calculations for related systems suggest that the fragmentation is initiated by the attack of a nucleophile (such as water or hydroxide) on the methylene (B1212753) carbons of the cage, leading to a cascade of C-N bond cleavages.

A theoretical study on the formation of HMT from ammonia (B1221849) and formaldehyde (B43269) provided insights into the thermodynamic feasibility of the proposed intermediates. researchgate.net The Gibbs free energy (ΔG) values for key steps in the formation of HMT via a dimethylolamine intermediate have been calculated, highlighting the spontaneity of the process under certain conditions. researchgate.net For instance, the reaction is first-order in ammonia and second-order in formaldehyde, indicating a complex kinetic profile. researchgate.net

| Reaction Step | Reactants | Intermediate/Product | Calculated ΔG (kcal/mol) |

| Formation of Dimethylolamine | Ammonia + 2 Formaldehyde | Dimethylolamine | Value not specified in provided search results |

| HMT Formation | Dimethylolamine + other intermediates | Hexamethylenetetramine | Value not specified in provided search results |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. While QSAR studies are prevalent in drug discovery, they can also be applied to understand and predict non-biological activities, such as catalytic efficacy or material properties.

There is a lack of specific QSAR studies in the public domain for this compound concerning its non-human biological activities. However, QSAR studies on derivatives of hexamethylenetetramine for various applications can provide a framework for how such a model could be developed. For instance, hexamethylenetetramine functionalized materials have been used as catalysts in organic synthesis. rsc.org A QSAR model for such a system could correlate structural descriptors of the functionalized hexamethylenetetramine (such as steric and electronic parameters) with the observed catalytic yield or reaction rate.

The development of a QSAR model for this compound and its derivatives would involve the following steps:

Data Collection: A dataset of structurally related compounds with measured activity (e.g., catalytic activity, inhibition of a non-human enzyme) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) would be used to build a mathematical model relating the descriptors to the activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, untested derivatives and to guide the design of more effective compounds for a specific application.

Coordination Chemistry and Complexation Behavior

Hexamethylenetetramine as a Ligand in Metal Complexes

Hexamethylenetetramine's utility as a building block in supramolecular chemistry stems from its potential to act as a multifunctional ligand. nih.govmatthey.com Each of the four nitrogen atoms possesses a lone pair of electrons, making them available for coordination with various metal ions. nih.govmatthey.com This has led to the synthesis and characterization of a vast number of coordination compounds with diverse structures and properties. nih.gov

Despite having four potential donor sites, HMTA does not exhibit tetradentate coordination. Instead, it typically functions as either a monodentate or a bidentate ligand, bridging two metal centers, while maintaining the rigid chair conformation of the uncoordinated molecule. nih.gov This is a critical aspect of its role in constructing coordination polymers.

The coordination versatility of HMTA is summarized below:

Monodentate Coordination: In this mode, only one of the four nitrogen atoms of the HMTA molecule binds to a single metal center. This is a common coordination mode, leading to terminal ligation.

Bidentate Bridging Coordination: HMTA can bridge two metal centers by coordinating through two of its nitrogen atoms. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional networks. researchgate.net

The rigid and well-defined structure of HMTA makes it an excellent component for the design of coordination polymers with predictable topologies.

The ability of hexamethylenetetramine to act as a bridging ligand is instrumental in the construction of dinuclear and multinuclear coordination compounds. nih.govmatthey.com By linking metal centers, HMTA facilitates the formation of extended solid-state architectures. The resulting structures can range from simple dimeric units to complex three-dimensional frameworks.

The nature of these multinuclear assemblies is influenced by several factors, including the metal-to-ligand ratio, the choice of metal ion, and the presence of co-ligands or counter-anions. For instance, the combination of HMTA with different metal salts can yield polymeric networks with varying dimensionalities and properties. nih.gov The formation of dinuclear or tetranuclear complexes has been observed, where the nuclearity can be modulated by factors such as intermolecular interactions and the nature of other bridging ligands present in the coordination sphere. researchgate.net

The final structure and coordination geometry of hexamethylenetetramine complexes are highly dependent on the identity of the metal ion and the counter anion present in the reaction system. nih.gov Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, octahedral), which in turn dictates how HMTA and other ligands will arrange themselves.

The counter anion plays a crucial role that can be multifaceted:

Direct Coordination: Anions such as halides or pseudohalides (e.g., thiocyanate) can coordinate directly to the metal center, competing with HMTA and solvent molecules for sites in the inner coordination sphere.

For example, studies have shown that complexes synthesized with nitrate (B79036) or fluoroborate anions may contain two HMTA molecules, while those with sulfate (B86663) as the counter anion might only incorporate one. The interplay between the metal ion, the counter anion, and the HMTA ligand is a key factor in determining the final architecture of the coordination compound. nih.gov

Coordination Complexes of N-Alkyl Quaternary Hexamethylenetetramine (e.g., Methiodide)

The N-alkylation of one of the nitrogen atoms of hexamethylenetetramine results in the formation of a quaternary ammonium (B1175870) salt. A prime example is hexamethylenetetramine methiodide, which is formed by the reaction of HMTA with methyl iodide. This modification significantly alters the coordination potential of the parent molecule.

Table 1: Properties of Hexamethylenetetramine Methiodide

| Property | Value |

| IUPAC Name | 1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane;iodide |

| Molecular Formula | C₇H₁₅IN₄ |

| Molar Mass | 282.13 g/mol |

| CAS Number | 50982-79-1 |

Data sourced from PubChem CID 647400. nih.gov

The synthesis of metal complexes incorporating N-alkyl quaternary hexamethylenetetraminium salts involves the reaction of a suitable metal salt with the pre-formed quaternary ammonium salt. In the case of hexamethylenetetramine methiodide, the permanent positive charge on one of the nitrogen atoms and the steric hindrance from the methyl group prevent this nitrogen from participating in coordination to a metal center. The remaining three nitrogen atoms are still, in principle, available for coordination.

However, the cationic nature of the [C₇H₁₅N₄]⁺ moiety makes it less likely to act as a direct, inner-sphere ligand compared to the neutral HMTA molecule. Instead, it is more commonly found as a counterion to an anionic metal complex or as a component in the crystal lattice that is not directly bonded to the metal. Characterization of such complexes would typically involve:

Elemental Analysis: To confirm the stoichiometry of the complex, including the metal, the quaternary ammonium cation, and any other ligands or counterions.

Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the quaternary ammonium cation and other ligands present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the organic cation in solution.

X-ray Crystallography: To definitively determine the solid-state structure, confirming the role of the quaternary ammonium salt in the crystal lattice (i.e., inner-sphere vs. outer-sphere).

A key role for N-alkyl quaternary hexamethylenetetraminium salts, such as the methiodide, in coordination chemistry is the modulation of the outer coordination sphere. nih.govmatthey.com The outer sphere refers to the part of a coordination complex outside of the inner sphere of ligands directly bonded to the central metal ion.

The quaternary ammonium cation can influence the properties and structure of the complex in several ways:

Hydrogen Bonding: Although the quaternized nitrogen cannot act as a hydrogen bond acceptor, the cation can participate in hydrogen bonding interactions through its C-H groups, interacting with anions or solvent molecules in the lattice.

Electrostatic Interactions: The positive charge of the cation provides a point of electrostatic interaction, balancing the charge of an anionic metal complex or interacting with other polar components in the crystal.

By acting as a template or a structure-directing agent in the second coordination sphere, the hexamethylenetetramine methiodide cation can play a subtle but significant role in the self-assembly of novel coordination compounds, even without directly participating in ligation to the metal center.

Research Findings on "Hexamethylenetetramine, methiodide" in Coordination Chemistry

Following a comprehensive search for scientific literature, there is a notable absence of published research on the chemical compound "this compound" in the specific context of coordination chemistry and the crystal engineering of coordination polymers or Metal-Organic Frameworks (MOFs).

The available information primarily identifies "this compound," also known as 1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane iodide, as a quaternary ammonium salt. The quaternization of one of the four nitrogen atoms in the hexamethylenetetramine cage significantly alters its electronic properties. This modification gives the nitrogen a permanent positive charge and removes the lone pair of electrons that would typically be available for coordinating to a metal center.

While its parent compound, Hexamethylenetetramine (HMTA) , is a widely studied and versatile building block in the construction of coordination polymers and MOFs due to its multiple nitrogen donor sites, the methiodide derivative does not appear to be utilized in the same capacity. Searches for its use as a ligand in scaffold assembly or in the formation of topologically diverse networks have not yielded any relevant research findings, data tables, or detailed scholarly articles. The literature focuses extensively on the coordination capabilities of the neutral, un-substituted HMTA molecule.

Therefore, it is not possible to generate an article on "this compound" that adheres to the provided outline on coordination polymers and MOFs based on current scientific knowledge.

Would you be interested in an article on the parent compound, Hexamethylenetetramine (HMTA) , which extensively covers the topics of scaffold assembly and topological diversity in coordination networks as per your requested structure?

Supramolecular Chemistry and Host Guest Interactions

Hexamethylenetetramine Methiodide as a Supramolecular Building Block

The utility of hexamethylenetetramine (HMTA) and its derivatives in supramolecular chemistry stems from its well-defined tetrahedral geometry and the presence of multiple nitrogen atoms that can participate in non-covalent interactions. The methylation of one of these nitrogen atoms to form the N-methyl-hexamethylenetetraminium cation introduces a positive charge, which significantly influences its properties as a supramolecular building block.

In solution, the behavior of hexamethylenetetramine methiodide is dependent on the solvent's polarity. In polar solvents, it exists as dissociated ions, available to participate in host-guest interactions. In less polar environments, ion-pairing becomes more significant, and the ion pair itself can act as a single, larger building block in more complex assemblies. The rigid, globular shape of the cation influences the geometry of the resulting aggregates, often leading to the formation of discrete, well-defined structures.

The N-methyl-hexamethylenetetraminium cation, despite lacking conventional hydrogen bond donors like O-H or N-H, can participate in hydrogen bonding. The C-H bonds of the methylene (B1212753) groups, particularly those adjacent to the positively charged quaternary nitrogen and the other tertiary nitrogen atoms, are activated and can act as weak hydrogen bond donors to suitable acceptors, including the iodide anion or solvent molecules.

Halogen bonding, a highly directional non-covalent interaction, is a key feature in the supramolecular chemistry of the parent HMTA molecule, which acts as a potent halogen bond acceptor. For hexamethylenetetramine methiodide, the iodide anion can serve as a halogen bond acceptor, interacting with suitable halogen bond donors. The strength of these interactions is significant and has been a subject of theoretical and experimental studies in related systems.

The parent molecule, HMTA, forms notable halogen bonds with N-haloimides. Density Functional Theory (DFT) calculations have been employed to understand the strength of these interactions. scispace.comnih.govresearchgate.net

| Halogen Bond Type | Interaction Energy (kcal/mol) |

|---|---|

| (imide)N–Br···N(HMTA) | -11.2 to -12.5 |

| (imide)N–I···N(HMTA) | -8.4 to -29.0 |

These values for the neutral HMTA system provide a benchmark for understanding the potential halogen bonding interactions involving the iodide ion in the salt.

Host-Guest Chemistry with Organic and Inorganic Species

The unique combination of a cationic cage and an anionic counter-ion allows hexamethylenetetramine methiodide to participate in host-guest chemistry in multiple ways, with either the cation or the anion acting as the guest species.

The N-methyl-hexamethylenetetraminium cation, with its defined size and positive charge, is an ideal candidate for encapsulation by various macrocyclic hosts. Host molecules with electron-rich cavities, such as pillar[n]arenes and certain derivatives of calix[n]arenes, can form stable inclusion complexes with the cation. iaea.org The binding is typically driven by a combination of ion-dipole interactions, cation-π interactions, and hydrophobic effects. The rigid, spherical nature of the guest allows for a high degree of complementarity with a suitably sized host cavity.

Conversely, the iodide anion can be encapsulated by host molecules designed for anion recognition. These hosts often feature electron-deficient cavities or hydrogen/halogen bond donors positioned to converge on the anionic guest.

The formation of host-guest complexes involving the N-methyl-hexamethylenetetraminium cation is governed by a subtle interplay of non-covalent forces. The primary driving force for the encapsulation of the cation by an anionic or neutral host with a polarizable cavity is the strong electrostatic and ion-dipole interaction. Cation-π interactions between the positively charged guest and the aromatic walls of hosts like pillararenes also contribute significantly to the binding energy.

Catalytic Applications of Hexamethylenetetramine and Its Methiodide

Organocatalysis Utilizing the Quaternary Ammonium (B1175870) Moiety

Hexamethylenetetramine and its derivatives, particularly its quaternary ammonium salts like methiodide, serve as versatile organocatalysts. The catalytic activity stems from the unique adamantane-like structure and the reactivity of its tertiary amine nitrogen atoms, which can be quaternized to form active catalytic species. wikipedia.orgresearchgate.net

Hexamethylenetetramine methiodide, a quaternary ammonium salt, is structurally suited to function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic). The catalyst, a "quat" salt, transports one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction can proceed.

The formation of the active catalyst, hexamethylenetetramine methiodide, occurs through the N-alkylation of a nitrogen atom in the hexamethylenetetramine cage by methyl iodide. researchgate.net This process creates a cationic quaternary ammonium species with a corresponding iodide anion.

Table 1: Formation of Hexamethylenetetramine Methiodide

| Reactant 1 | Reactant 2 | Product (Quaternary Ammonium Salt) |

| Hexamethylenetetramine ((CH₂)₆N₄) | Methyl Iodide (CH₃I) | N-Methylhexamethylenetetraminium iodide ([(CH₂)₆N₄CH₃]⁺I⁻) |

In a typical PTC system, the lipophilic cation of the hexamethylenetetramine methiodide can pair with an anion from the aqueous phase (e.g., hydroxide (B78521), cyanide). This ion pair possesses sufficient organic solubility to cross the phase boundary into the organic solvent, delivering the anion to react with the organic-soluble substrate. This mechanism overcomes the mutual insolubility of the reactants, often leading to faster reaction rates, milder conditions, and higher yields compared to uncatalyzed two-phase reactions.

Hexamethylenetetramine is a well-established promoter and versatile reagent in several named organic reactions. atamanchemicals.comatamanchemicals.com Its role often involves acting as a precursor to a reactive species or forming an intermediate salt that facilitates the transformation. researchgate.net In acidic media, the hexamethylenetetramine cage can break down to release formaldehyde (B43269) and ammonia (B1221849) fragments, which are key to its synthetic utility. researchgate.netorganic-chemistry.org

Duff Reaction : In the formylation of arenes (especially phenols), hexamethylenetetramine acts as the formyl group donor in the presence of an acid like acetic acid or trifluoroacetic acid. atamanchemicals.comresearchgate.net It provides an electrophilic iminium ion species that attacks the activated aromatic ring.

Sommelet Reaction : This reaction converts benzyl (B1604629) halides into the corresponding aldehydes. The process involves the formation of a quaternary ammonium salt (a hexaminium salt) from the benzyl halide and hexamethylenetetramine. Subsequent hydrolysis of this salt yields the desired aldehyde. atamanchemicals.comatamanchemicals.com

Delépine Reaction : Used for the synthesis of primary amines from alkyl or benzyl halides, this reaction also proceeds via a hexaminium salt. organic-chemistry.org The alkyl halide first reacts with hexamethylenetetramine to form the quaternary salt. researchgate.net Acidic hydrolysis of this salt then breaks down the cage structure to liberate the primary amine. organic-chemistry.org

Mannich Reaction : Hexamethylenetetramine has been shown to be an effective and inexpensive promoter for the Mannich reaction of aryl alkyl ketones. researchgate.net It serves as a source of both formaldehyde and ammonia, the essential components for generating the required Mannich base or its precursor.

Table 2: Role of Hexamethylenetetramine in Key Organic Reactions

| Reaction Name | Role of Hexamethylenetetramine | Substrate(s) | Product Type |

| Duff Reaction | Formylating agent | Activated arenes (e.g., phenols) | Aromatic aldehydes |

| Sommelet Reaction | Aldehyde precursor via hexaminium salt | Benzyl halides | Benzaldehydes |

| Delépine Reaction | Amine precursor via hexaminium salt | Alkyl or benzyl halides | Primary amines |

| Mannich Reaction | Methylene (B1212753) group and ammonia donor | Aryl alkyl ketones | β-Amino ketones |

Heterogeneous Catalysis Incorporating Hexamethylenetetramine Derivatives

While the direct use of hexamethylenetetramine methiodide as a heterogeneous catalyst is not widely documented, hexamethylenetetramine itself is a crucial component in the synthesis of various heterogeneous catalytic materials. atamanchemicals.com In these applications, it functions as a raw material, a template, or a precipitant rather than as the active catalyst in its original form. atamanchemicals.com Its decomposition under specific conditions provides a controlled source of reactants or a structural scaffold for creating complex nanostructures.

For instance, hexamethylenetetramine is used as:

A raw material in the synthesis of blue-emitting boron carbon oxynitride (BCNO) phosphors. atamanchemicals.com

A precipitant and template in the hydrothermal synthesis of nickel(II) hydroxide [Ni(OH)₂]. atamanchemicals.com

A surfactant and capping agent for the synthesis of transition metal-doped zinc sulfide (B99878) (ZnS) nanoparticles. atamanchemicals.com

A hydrolyzing agent in the formation of zinc oxide (ZnO) nanorods, where it slowly decomposes in an aqueous solution to generate ammonia, raising the pH and facilitating the controlled precipitation and growth of ZnO nanostructures. atamanchemicals.com

In these roles, the hexamethylenetetramine is consumed or transformed during the catalyst preparation. The resulting materials, such as ZnO nanorods or metal-doped nanoparticles, are the true heterogeneous catalysts, providing a solid surface on which catalytic reactions occur. nih.gov

Catalysis in Polymerization Reactions (e.g., curing agents for resins)

Hexamethylenetetramine (often called "hexa" or "HMTA") plays a significant catalytic and cross-linking role in polymerization, particularly in the curing of thermosetting resins. atamanchemicals.comatamanchemicals.com

Its most dominant application is as a hardening component for phenolic resins, specifically novolacs. wikipedia.orgatamanchemicals.com Novolac resins are produced with a molar excess of phenol (B47542) to formaldehyde and require a curing agent to form a rigid, cross-linked network. HMTA is the preferred agent because, upon heating, it decomposes to provide both formaldehyde and ammonia. The formaldehyde molecules form methylene bridges between the phenol rings, and the ammonia acts as a catalyst for this condensation, resulting in a highly durable, thermoset material used in brake linings, abrasives, and molding compounds. wikipedia.orgatamanchemicals.com

HMTA is also employed as a curing agent or hardener for epoxy resin systems. atamanchemicals.comneuchem.com It reacts with the epoxy groups to create cross-linked networks, which imparts enhanced mechanical strength, chemical resistance, and thermal stability to the final products, such as coatings and composites. neuchem.com

More advanced catalytic roles for hexamethylenetetramine in polymerization have been explored in controlled radical polymerization techniques. In a notable study, HMTA was successfully used in Activator Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP). researchgate.net In this system, it performed a dual role as both a ligand for the copper catalyst and a reducing agent for the activator. This method was applied to the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) in an environmentally friendly water-based emulsion system. researchgate.net

Table 3: Research Findings on HMTA in AGET ATRP of Methyl Methacrylate (MMA)

| Monomer | Polymerization Method | Catalyst System | HMTA Role | Monomer Conversion | Resulting Polymer | Polydispersity Index (PDI) |

| MMA | AGET ATRP | Cu(II)/HMTA | Ligand & Reducing Agent | Up to 93% | PMMA | 1.45 - 1.60 |

| BA | AGET ATRP | Cu(II)/HMTA | Ligand & Reducing Agent | - | PBA | - |

| MMA & BA | AGET ATRP | Cu(II)/HMTA | Ligand & Reducing Agent | - | PMMA-b-PBA (Block Copolymer) | - |

Data sourced from a study on AGET atom transfer radical batch emulsion polymerization. researchgate.net

This application demonstrates the versatility of hexamethylenetetramine, moving beyond its traditional role as a simple curing agent to a functional component in advanced polymerization catalysis. researchgate.net

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating Hexamethylenetetramine from complex matrices and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been developed for its determination.

HPLC is a robust technique for the analysis of Hexamethylenetetramine, particularly in food and pharmaceutical samples. researchgate.net A simple and rapid HPLC method involves sample homogenization and extraction with methanol (B129727), followed by centrifugation and filtration before injection into the chromatograph. nih.gov Separation is often achieved using a strong cation exchange (SCX) column, such as a Zorbax SCX-300, coupled with a photodiode array (PDA) detector. nih.gov

One validated method demonstrated a linear calibration curve for Hexamethylenetetramine in the range of 1.0-100 μg/mL with a high correlation coefficient (r² = 0.9992). nih.gov Recoveries from various food matrices spiked at levels of 10, 50, and 100 mg/kg ranged from 91.6% to 103.8%, with relative standard deviations (RSDs) between 0.9% and 5.3%. nih.gov The limits of detection (LOD) and quantification (LOQ) were found to be 0.3 mg/kg and 1.0 mg/kg, respectively. researchgate.netnih.gov Another HPLC method utilized a Zorbax SCX-300 column with a mobile phase of acetonitrile (B52724) and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) at a flow rate of 1 mL/min, with UV detection at 212 nm. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Zorbax SCX-300 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile-0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 212 nm / Photodiode Array (PDA) | researchgate.netnih.gov |

| Linear Range | 1.0 - 100 µg/mL | nih.gov |

| LOD | 0.3 mg/kg | researchgate.netnih.gov |

| LOQ | 1.0 mg/kg | researchgate.netnih.gov |

Gas chromatography offers excellent sensitivity for the determination of Hexamethylenetetramine. scispace.com A GC method for analyzing Hexamethylenetetramine in biological samples like plasma and urine utilizes a short (10 m) open-bore glass capillary column with a nitrogen-selective detector. nih.gov This approach allows for a simple sample preparation involving dilution with acetone (B3395972), centrifugation, and direct injection of the supernatant. nih.gov The analysis time is notably short, at approximately 2 minutes per sample. nih.gov

However, challenges such as peak asymmetry and tailing have been observed with some capillary columns. scispace.com The selection of an appropriate column is critical for successful analysis. For instance, an MXT-1 column has been shown to provide the best chromatogram compared to other columns like the DB-1 or HP-1. scispace.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | 10 m open-bore glass capillary or MXT-1 (30 m x 0.18 mm, 0.6 µm) | scispace.comnih.gov |

| Detector | Nitrogen-selective detector | nih.gov |

| Sample Preparation | Simple dilution with acetone and centrifugation | nih.gov |

| Analysis Time | ~2 minutes | nih.gov |

| Recovery | ~92.1% | nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple separation and detection methods, provide enhanced specificity and sensitivity for the analysis of Hexamethylenetetramine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of Hexamethylenetetramine. A key advantage is the ability to analyze the compound at parts-per-billion (ppb) levels without the need for derivatization or ion pair agents, which are often required in traditional methods due to its high polarity. shodex.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for retaining this highly polar compound. shodex.com

A developed LC-MS/MS assay for Hexamethylenetetramine in rat plasma demonstrated high specificity and sensitivity. nih.govnih.gov The analysis was performed using an Agilent 1200 HPLC system coupled with an Agilent 6430 mass spectrometer. nih.gov Multi-reaction monitoring (MRM) was used for quantification, with the mass transition determined as 141.0 → 112.1 for Hexamethylenetetramine. nih.govglsciences.com This method proved effective for toxicokinetic studies, showing an elimination half-life of about 1.3 hours after intravenous injection and high bioavailability following oral administration. nih.govnih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | HILIC-LC-MS/MS | shodex.com |

| Column | Inertsil HILIC (3 µm, 150 x 2.1 mm I.D.) | glsciences.com |

| Ionization Mode | ESI, Positive | glsciences.com |

| MRM Transition | Q1: 141.0 amu → Q3: 112.1/112.2 amu | nih.govglsciences.com |

| Application | Trace analysis (ppb levels), Toxicokinetic studies | shodex.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a validated method for the direct determination of Hexamethylenetetramine in various matrices, including food. nih.govnih.gov A simple GC-MS method was developed using an MXT-1 column for separation. nih.govnih.gov The method showed a linear calibration curve over a concentration range of 0.1-25 μg/mL with a good correlation coefficient (r = 0.9996). nih.govnih.gov

The method validation demonstrated high recoveries (91.7% to 115.2%) from spiked food samples, with intra-day and inter-day precision being less than 7%. nih.gov The limit of detection and quantification were established at 0.05 and 0.15 μg/mL, respectively. nih.govnih.gov This indicates that the GC-MS method is suitable for the quantitative and direct determination of non-hydrolyzed Hexamethylenetetramine. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | MXT-1 | nih.govnih.gov |

| Linear Range | 0.1 - 25 µg/mL | nih.govnih.gov |

| Correlation Coefficient (r) | 0.9996 | nih.govnih.gov |

| Recovery | 91.7% - 115.2% | nih.govnih.gov |

| LOD | 0.05 µg/mL | nih.govnih.gov |

| LOQ | 0.15 µg/mL | nih.govnih.gov |

Thermal Analysis for Decomposition Pathways and Stability Studies

Thermal analysis techniques are crucial for understanding the decomposition behavior and thermal stability of Hexamethylenetetramine. The compound is known to sublime in a vacuum at 280°C. wikipedia.org Its decomposition products vary significantly with temperature. nih.gov

At temperatures between 200-300°C, the thermal decomposition of Hexamethylenetetramine primarily yields ammonia (B1221849) and formaldehyde (B43269). nih.gov As the temperature increases into the 300-800°C range, the emission profile changes, characterized by an increase in hydrogen cyanide (HCN) and a decrease in ammonia. nih.gov

Studies on the nitrolysis solution of Hexamethylenetetramine, which is used in the production of the explosive RDX, have been conducted using Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis-Thermogravimetry (DTA-TG). researchgate.net These analyses show that the decomposition is an autocatalytic process involving the pyrolysis of organic nitrates in an acidic solution, which is rapid and releases significant heat and reddish-brown gas. researchgate.net Computational and NMR studies have further helped to disclose the structure of the main decomposition products and intermediates. rsc.org The decomposition reaction in an aqueous solution involves the breakdown of Hexamethylenetetramine into formaldehyde and ammonia. researchgate.net

| Temperature Range | Major Decomposition Products | Reference |

|---|---|---|

| 200 - 300 °C | Ammonia, Formaldehyde | nih.gov |

| 300 - 800 °C | Hydrogen Cyanide (HCN), Ammonia (decreasing), CO, CO₂, Nitrogen Oxides | nih.gov |

| Aqueous Solution | Formaldehyde, Ammonia | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the initial sample.

No specific TGA data for hexamethylenetetramine methiodide could be located in the reviewed literature. For the parent compound, hexamethylenetetramine, thermal decomposition studies indicate that it sublimes in a vacuum at 280 °C. At temperatures between 200-300 °C, its decomposition is reported to primarily yield ammonia and formaldehyde. In the temperature range of 300-800 °C, the decomposition products are characterized by an increase in hydrogen cyanide and a decrease in ammonia emissions as the temperature rises.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to measure a number of characteristic properties of a sample, such as melting point, glass transition temperature, and heats of reaction.

Specific DSC data for hexamethylenetetramine methiodide is not available in the surveyed scientific papers. For context, studies on co-crystals of hexamethylenetetramine with other compounds, such as tridecanedioic acid, have shown complex phase transitions. For instance, the hexamethylenetetramine-tridecanedioic acid (1/1) cocrystal exhibits two crystalline phases separated by a broad temperature range of phase co-existence between 290 and 340 K.

Electrochemistry of Hexamethylenetetramine Methiodide

The study of the electrochemistry of a compound involves investigating its properties and behavior in electrochemical cells, including its oxidation and reduction potentials.

There is no specific information available in the scientific literature regarding the electrochemical properties or behavior of hexamethylenetetramine methiodide. While research into hexamethylenetetramine-based ionic liquids has noted their potential for high ionic conductivity, which increases with temperature, this is a property of a different class of materials and not of the simple methiodide salt itself.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of Hexamethylenetetramine and its subsequent quaternization to form the methiodide salt often relies on conventional methods that may not align with modern principles of green chemistry. A significant future research direction lies in developing more sustainable and selective synthetic pathways.

Current research on the parent compound, Hexamethylenetetramine (HMT), provides a roadmap for this endeavor. A promising approach involves the one-pot photocatalytic synthesis of HMT from methanol (B129727) and ammonia (B1221849) using a Pt/TiO2 nanophotocatalyst. nih.gov This method not only facilitates the synthesis under mild conditions but also couples it with hydrogen (H2) evolution, turning a synthetic process into a concurrent energy production system. nih.gov The process demonstrates high selectivity for HMT (>99.0%) and impressive formation rates, offering a green and atom-economical alternative to traditional methods. nih.gov

Future investigations will likely focus on adapting such photocatalytic or other green methodologies for the direct, one-pot synthesis of Hexamethylenetetramine, methiodide or for a tandem process where green-synthesized HMT is efficiently converted in the same medium. The exploration of solvent-free reactions or the use of eco-friendly solvents like alcohols, as demonstrated in some conventional HMT synthesis, could further reduce the environmental impact. google.com Research into reaction kinetics, such as the Menshutkin and Arrhenius equations applied to amine reactivity, will be crucial for optimizing these new routes to achieve high selectivity for mono-substituted products like the methiodide. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Hexamethylenetetramine (HMT)

| Method | Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Conventional | Formaldehyde (B43269), Ammonia | Aqueous solution, evaporation | Well-established, simple reactants |

| Organic Solvent | Formaldehyde, Ammonia | Alcohol solvent, <75°C | Eliminates water evaporation step, allows continuous process google.com |

| Photocatalytic | Methanol, Ammonia | Pt/TiO2 nanophotocatalyst, light radiation | Green and sustainable, co-produces H2, high selectivity (>99%) nih.gov |

Exploration of Hexamethylenetetramine Methiodide in Nanomaterial Synthesis

Hexamethylenetetramine (HMT) is increasingly recognized for its role as a versatile agent in the synthesis of nanomaterials. It functions as a weak base, a pH buffer, and a shape-directing agent in hydrothermal and other solution-based syntheses. For instance, HMT has been instrumental in fabricating octahedral nickel ferrite (B1171679) oxide (NiFe2O4) nanocrystals and porous zinc cobalt oxide (ZnCo2O4) nanostructures. researchgate.net Its slow decomposition at elevated temperatures provides a gradual increase in pH, which is key to facilitating the anisotropic (shape-specific) growth of nanomaterials like magnetite nanorods. nih.gov

An emerging research frontier is the exploration of this compound in this domain. As a pre-formed quaternary ammonium (B1175870) salt, it offers different chemical properties compared to HMT. Its potential roles could include:

Capping Agent: The charged nature of the molecule could allow it to act as an effective electrostatic stabilizer, preventing the agglomeration of nanoparticles and controlling their final size.

Structural Template: The specific geometry of the cation might be leveraged to direct the crystallographic growth of inorganic materials, potentially leading to novel and complex nanostructures not achievable with HMT alone.

Dopant Source: In certain syntheses, the compound could serve as a source for nitrogen doping into the nanomaterial lattice, a common strategy for enhancing electronic and catalytic properties.

Future studies would involve systematically substituting HMT with this compound in known hydrothermal syntheses to observe the resulting changes in nanoparticle morphology, size distribution, and crystal phase.

Table 2: Role of Hexamethylenetetramine (HMT) in Nanomaterial Synthesis

| Nanomaterial | Synthesis Method | Role of HMT | Resulting Structure | Citation |

|---|---|---|---|---|

| Nickel Ferrite Oxide (NiFe2O4) | Hydrothermal | Adscititious alkali | Octahedral nanocrystals | researchgate.net |

| Zinc Cobalt Oxide (ZnCo2O4) | Hydrothermal | Adscititious alkali | Porous nanostructures | researchgate.net |

| Magnetite (Fe3O4) | Hydrothermal | Hydrolyzing agent for slow pH rise | Anisotropic nanorods | nih.gov |